molecular formula C2H7FNO2P B14493133 Dimethylamino fluorophosphate CAS No. 63815-57-6

Dimethylamino fluorophosphate

Cat. No.: B14493133
CAS No.: 63815-57-6
M. Wt: 127.05 g/mol
InChI Key: RXHBTIVBWOGHCT-UHFFFAOYSA-N
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Description

Dimethylamino fluorophosphate is an organophosphorus compound known for its significant biological activity It is a derivative of fluorophosphoric acid and contains both dimethylamino and fluorophosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamino fluorophosphate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosphorus oxychloride, followed by fluorination. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethylamino fluorophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl fluorides, while substitution reactions can produce a variety of organophosphorus compounds .

Scientific Research Applications

Dimethylamino fluorophosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.

    Biology: It serves as a tool for studying enzyme inhibition, especially acetylcholinesterase inhibition.

    Medicine: Research explores its potential as a therapeutic agent for conditions involving cholinergic systems.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

Dimethylamino fluorophosphate exerts its effects primarily through enzyme inhibition. It forms a covalent bond with the active site serine residue of acetylcholinesterase, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors .

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.

    Isoflurophate: Known for its use in medical applications as an enzyme inhibitor.

Uniqueness

Dimethylamino fluorophosphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets compared to other fluorophosphates .

Properties

CAS No.

63815-57-6

Molecular Formula

C2H7FNO2P

Molecular Weight

127.05 g/mol

IUPAC Name

fluoro-N,N-dimethylphosphonamidic acid

InChI

InChI=1S/C2H7FNO2P/c1-4(2)7(3,5)6/h1-2H3,(H,5,6)

InChI Key

RXHBTIVBWOGHCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(O)F

Origin of Product

United States

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